N-Boc-Fmoc L-Canavanine
Overview
Description
N-Boc-Fmoc L-Canavanine is a derivative of Canavanine, a non-proteinogenic amino acid. It is commonly used in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of both Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups, which make it valuable in the synthesis of complex peptides.
Mechanism of Action
Target of Action
The primary target of N-Boc-Fmoc L-Canavanine is the arginyl-tRNA synthetase . This enzyme is responsible for incorporating the arginine structural analogue into proteins, leading to the formation of "canavanyl proteins" .
Mode of Action
This compound, being an arginine structural analogue, is incorporated into proteins by arginyl-tRNA synthetase . This results in the rapid functional disruption of these proteins .
Biochemical Pathways
The incorporation of this compound into proteins disrupts normal protein function, affecting various biochemical pathways. One significant effect is the disruption of polyamine metabolism and the formation of reactive nitrogen species, including nitric oxide (NO) .
Pharmacokinetics
Its molecular weight is 49853 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the inhibition of cellular function in both animal and plant systems . This is due to the synthesis of non-functional proteins, leading to a disruption in normal cellular processes .
Biochemical Analysis
Biochemical Properties
N-Boc-Fmoc L-Canavanine plays a significant role in biochemical reactions due to its structural similarity to L-arginine. It interacts with various enzymes, proteins, and other biomolecules, often acting as an antimetabolite. One of the key enzymes it interacts with is arginyl-tRNA synthetase, which mistakenly incorporates this compound into proteins in place of L-arginine. Additionally, this compound interacts with canavanine-γ-lyase, an enzyme that catalyzes the elimination of hydroxyguanidine from canavanine, yielding homoserine .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. Its incorporation into proteins disrupts normal cellular functions, leading to the inhibition of cell growth and proliferation. This compound influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the synthesis of functional proteins. In higher plants, this compound has been shown to disrupt polyamine metabolism and the formation of reactive nitrogen species, including nitric oxide .
Molecular Mechanism
The molecular mechanism of this compound involves its structural mimicry of L-arginine. By binding to arginyl-tRNA synthetase, it is incorporated into proteins, leading to the synthesis of non-functional canavanyl proteins. This incorporation disrupts normal protein function and cellular processes. Additionally, this compound inhibits the activity of certain enzymes, such as canavanine-γ-lyase, which further contributes to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also impact cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell growth and metabolic disruption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit cell growth and disrupt metabolic processes without causing significant toxicity. At high doses, this compound can lead to toxic effects, including severe disruption of protein synthesis and cellular metabolism. Threshold effects have been observed, where the compound’s impact becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its structural similarity to L-arginine. It interacts with enzymes such as arginyl-tRNA synthetase and canavanine-γ-lyase, influencing metabolic flux and metabolite levels. The compound’s incorporation into proteins and subsequent degradation products also affect metabolic pathways, leading to the disruption of normal cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical effects. Studies have shown that this compound can accumulate in certain tissues, leading to localized disruption of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-Fmoc L-Canavanine can be synthesized through a series of chemical reactions starting from L-Canavanine. The process typically involves the protection of the amino group using Boc and Fmoc reagents under specific conditions to ensure the stability of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to achieve high yields. The process involves careful control of temperature, pH, and reaction time to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Boc-Fmoc L-Canavanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and introducing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in peptide synthesis and other chemical applications.
Scientific Research Applications
N-Boc-Fmoc L-Canavanine is widely used in scientific research due to its versatility and unique properties. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role in modulating immune responses.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Comparison with Similar Compounds
N-Boc-Fmoc L-Canavanine is unique compared to other similar compounds due to its dual protecting groups and its role in peptide synthesis. Similar compounds include other amino acid derivatives with different protecting groups, such as Boc-L-Canavanine and Fmoc-L-Canavanine. the combination of Boc and Fmoc groups in this compound provides enhanced stability and versatility, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXQFUWRYAPEFA-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=N/OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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